2-(2-methoxyphenoxy)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)acetamide is a synthetic organic compound characterized by its unique molecular structure and potential applications in scientific research. Its molecular formula is and it has a molecular weight of 343.4 g/mol. This compound is notable for its complex arrangement of functional groups, which include an acetamide moiety and aromatic systems that contribute to its chemical properties and reactivity.
2-(2-methoxyphenoxy)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)acetamide can be classified as an organic compound, specifically belonging to the class of acetamides. Its structure features both aromatic and heterocyclic components, making it of interest in medicinal chemistry and materials science.
The synthesis of 2-(2-methoxyphenoxy)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)acetamide typically involves multiple steps that integrate various organic synthesis techniques.
The reaction conditions, such as temperature, solvent choice, and catalysts (e.g., bases or Lewis acids), play crucial roles in optimizing yield and purity. For example, palladium-catalyzed cross-coupling reactions may be employed to facilitate the formation of complex aryl structures .
The molecular structure of 2-(2-methoxyphenoxy)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)acetamide can be represented using various structural formulas.
The compound's molecular structure can be visualized using software that generates 3D models based on its SMILES notation: CC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)COC3=CC=CC=C3OC
.
The reactivity of 2-(2-methoxyphenoxy)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)acetamide can be explored through various chemical reactions.
Each reaction requires careful control of conditions such as pH, temperature, and concentration to achieve desired outcomes without side reactions .
Understanding the mechanism of action for this compound involves analyzing how it interacts at a molecular level within biological systems.
Quantitative data on binding affinities or inhibition constants would typically be obtained from biochemical assays or computational docking studies.
The physical and chemical properties of 2-(2-methoxyphenoxy)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)acetamide are essential for understanding its behavior in various environments.
Relevant data regarding melting points, boiling points, and flash points are often recorded in safety data sheets but were not specified in the search results .
The applications of 2-(2-methoxyphenoxy)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)acetamide span various fields:
CAS No.: 79-76-5
CAS No.: 92292-84-7
CAS No.:
CAS No.:
CAS No.: 210643-85-9
CAS No.: 123301-46-2